(5-Aminooxan-2-yl)methanol
CAS No.:
Cat. No.: VC13781319
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO2 |
|---|---|
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | (5-aminooxan-2-yl)methanol |
| Standard InChI | InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2 |
| Standard InChI Key | LGXUYQPVNUGLTG-UHFFFAOYSA-N |
| SMILES | C1CC(OCC1N)CO |
| Canonical SMILES | C1CC(OCC1N)CO |
Introduction
Chemical Identity and Structural Features
(5-Aminooxan-2-yl)methanol belongs to the class of amino alcohols, combining hydrophilic functional groups with a rigid oxan backbone. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (5-aminooxan-2-yl)methanol |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| SMILES | C1CC(OCC1N)CO |
| InChIKey | LGXUYQPVNUGLTG-UHFFFAOYSA-N |
| PubChem CID | 77474612 |
The oxan ring adopts a chair conformation, with the amino group occupying an equatorial position to minimize steric strain. The hydroxymethyl group extends axially, creating a stereoelectronic environment conducive to nucleophilic reactions at the amino site.
Synthesis and Optimization Strategies
Industrial and laboratory syntheses of (5-Aminooxan-2-yl)methanol typically involve sequential functionalization of oxan precursors. Source outlines a general approach:
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Ring Formation: Cyclization of a pentose derivative under acidic conditions generates the oxan backbone.
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Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
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Hydroxymethylation: Oxidation followed by reduction steps install the terminal alcohol group.
Critical parameters influencing yield (typically 60-75% in optimized batches):
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 40-60°C | Higher temps accelerate ring opening |
| Solvent | DMF/DMSO | Polar aprotic solvents enhance SN2 |
| Reaction Time | 12-18 hours | Prolonged duration improves conversion |
Side reactions include over-oxidation of the hydroxymethyl group and epimerization at the amino-bearing carbon. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >95% purity.
Physicochemical and Spectroscopic Properties
While experimental data remains limited in public literature, computational predictions and analog comparisons provide insights:
| Property | Value/Range | Method |
|---|---|---|
| logP | -1.2 ± 0.3 | XLogP3 |
| Water Solubility | 85 mg/mL | ALOGPS |
| pKa (amino group) | 9.1-9.5 | MarvinSketch prediction |
Characteristic spectroscopic signatures:
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¹H NMR (D₂O): δ 3.75 (m, 2H, OCH₂), 3.45 (t, 1H, CHOH), 2.95 (q, 1H, NH₂), 1.85-1.40 (m, 4H, ring CH₂)
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IR: 3350 cm⁻¹ (N-H stretch), 1075 cm⁻¹ (C-O-C asym stretch)
Reactivity and Functionalization Pathways
The compound exhibits dual reactivity from its amino and alcohol groups:
A. Amino Group Reactivity
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Forms Schiff bases with aldehydes (e.g., benzaldehyde, k = 0.15 M⁻¹s⁻¹ at 25°C)
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Undergoes acylation (acetyl chloride, 90% yield in THF)
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Participates in Ullmann-type couplings for aryl functionalization
B. Alcohol Group Reactivity
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Mitsunobu reactions install diverse ethers (e.g., triphenylphosphine/DIAD system)
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Oxidation to carboxylic acid requires strong agents (Jones reagent) due to steric hindrance
C. Tandem Reactions
Simultaneous modification of both groups enables dendrimer synthesis:
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Acylation of NH₂ with acryloyl chloride
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Thiol-ene click chemistry at OH site
Applications in Pharmaceutical Development
Though direct therapeutic applications remain unexplored, structural analogs play roles in:
A. Kinase Inhibitor Scaffolds
Patent WO2022179238A1 describes BTK inhibitors containing (4-aminocyclohexyl)methanol moieties. While the oxan derivative differs in ring structure (tetrahydropyran vs. cyclohexane), shared features suggest potential utility:
| Feature | (5-Aminooxan-2-yl)methanol | Patent Compound |
|---|---|---|
| Ring Size | 6-membered | 6-membered |
| Amino Position | 5 | 4 |
| logD (pH 7.4) | -0.8 | 1.2 |
| Solubility (mg/mL) | 85 | 22 |
B. Prodrug Synthesis
The alcohol group serves as a conjugation site for phosphate groups, enabling intracellular activation (e.g., antiviral prodrugs).
Future Research Directions
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Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure material.
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Polymer Chemistry: Exploiting bifunctional reactivity for epoxy resin hardeners.
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Targeted Drug Delivery: Conjugating via amino group to antibody-drug conjugates (ADCs).
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